HL271 acetate is classified as a small molecule compound and belongs to the category of AMPK activators. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies. The compound is often studied for its effects on oxidative phosphorylation and energy metabolism in cells .
The synthesis of HL271 acetate involves several steps that typically include the modification of Metformin to enhance its pharmacological properties. While specific detailed methods for synthesizing HL271 acetate are not extensively documented in public literature, it is known that the process may involve:
HL271 acetate has a molecular formula of C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 318.37 g/mol. The compound features:
This structure allows for interactions with AMPK and other cellular targets, facilitating its role in metabolic regulation .
HL271 acetate participates in various biochemical reactions primarily involving:
The precise reaction mechanisms are still under investigation, but they are crucial for understanding how HL271 acetate exerts its biological effects.
The mechanism of action for HL271 acetate involves:
Research indicates that this mechanism may also play a role in mitigating cognitive decline associated with aging by improving neuronal energy metabolism.
HL271 acetate has several promising applications in scientific research:
HL271 acetate (chemical name: N-(Imino((4-(trifluoromethoxy)phenyl)amino)methyl)-1-pyrrolidinecarboximidamide acetate; synonyms: IM156, HL156A) represents a strategic advancement in biguanide pharmacology, structurally derived from the foundational antidiabetic agent metformin (1,1-dimethylbiguanide) [1] [3] [8]. Its development emerged from efforts to enhance the AMPK-activating properties of metformin while decoupling glucose-lowering effects, thereby expanding therapeutic applicability to non-diabetic conditions like age-related cognitive decline and cancer [1] [6]. The core structural modification involves:
This redesign yielded a molecule (C₁₅H₂₀F₃N₅O₃; MW: 375.35 g/mol) with distinct biochemical behavior. As synthesized by Hanall Biopharma, HL271 acetate exhibits a 10-fold higher potency in AMPK activation compared to metformin in vitro, achieved at significantly lower concentrations (0.31–10 μM vs. millimolar ranges for metformin) [1] [6] [8].
Table 1: Structural and Physicochemical Comparison of HL271 Acetate and Metformin
Property | HL271 Acetate | Metformin |
---|---|---|
Molecular Formula | C₁₅H₂₀F₃N₅O₃ | C₄H₁₁N₅ |
Molecular Weight | 375.35 g/mol | 129.16 g/mol |
CAS Registry | 1422365-94-3 | 657-24-9 |
Key Modifications | Trifluoromethoxy phenyl; pyrrolidine ring | Dimethylbiguanide |
Solubility | Highly soluble in DMSO (≥100 mg/mL) | High aqueous solubility |
HL271 acetate is pharmacologically classified as a dual-targeting agent with two interdependent primary mechanisms:
HL271 acetate binds at the interface of the AMPK α- and β-subunits, inducing conformational changes that expose the kinase domain (Thr172) for phosphorylation by upstream kinases (LKB1, CaMKKβ) [1] [3] [4]. Key characteristics include:
Concurrently, HL271 acetate suppresses mitochondrial oxidative phosphorylation (OXPHOS) by targeting complex I of the electron transport chain [3] [7] [9]:
Table 2: Mechanistic Profile of HL271 Acetate in Preclinical Models
Mechanism | Experimental Evidence | Biological Outcome |
---|---|---|
AMPK Activation | ↑ p-AMPK in hippocampus of aged mice (50 mg/kg, 2 months) | Improved spatial memory (Y-maze test) [1] [2] |
OXPHOS Inhibition | ↓ ATP in HCC cells; IC₅₀: 0.5–2.5 μM [7] | Suppressed tumor growth in xenografts [3] [9] |
Metabolic Neutrality | No change in body weight/blood glucose in obese mice [1] | Enables use in non-diabetic conditions [6] |
This dual functionality positions HL271 acetate uniquely: It leverages AMPK-mediated neuroprotection while exploiting OXPHOS inhibition for oncology applications, all without metformin’s glycemic effects. Current phase I trials (NCT04617054) focus on solid tumors, validating its translational potential [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2